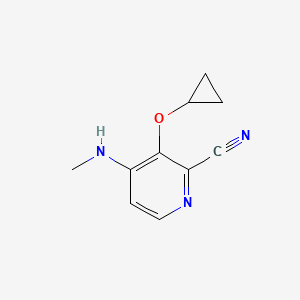
2-(2-Aminoethyl)-6-iodoisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-6-iodoisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles It features an iodine atom at the 6th position and an aminoethyl group at the 2nd position on the isonicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-iodoisonicotinonitrile typically involves the introduction of the iodine atom and the aminoethyl group onto the isonicotinonitrile ring. One common method is the nucleophilic substitution reaction where an appropriate precursor is reacted with iodine and an aminoethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-iodoisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isonicotinonitriles with various functional groups.
Scientific Research Applications
2-(2-Aminoethyl)-6-iodoisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-iodoisonicotinonitrile involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions can influence biological pathways or chemical reactions, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Contains an aminoethyl group but lacks the iodine and nitrile functionalities.
4-(2-Aminoethyl)aniline: Similar aminoethyl group but different aromatic ring structure.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains an aminoethyl group and is used in different applications .
Properties
CAS No. |
1393552-26-5 |
|---|---|
Molecular Formula |
C8H8IN3 |
Molecular Weight |
273.07 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8IN3/c9-8-4-6(5-11)3-7(12-8)1-2-10/h3-4H,1-2,10H2 |
InChI Key |
NWAMUSXWANQWDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


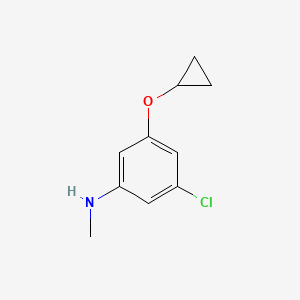
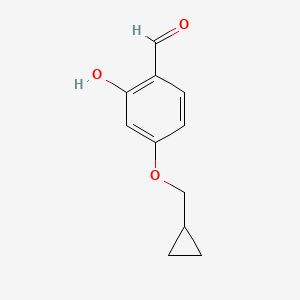
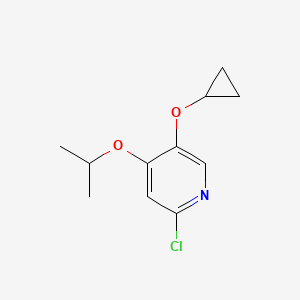
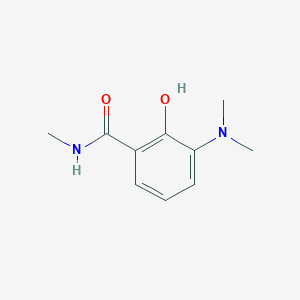
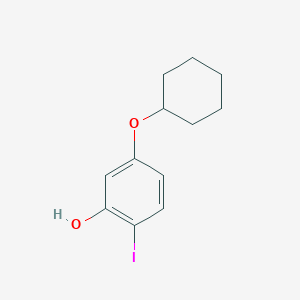


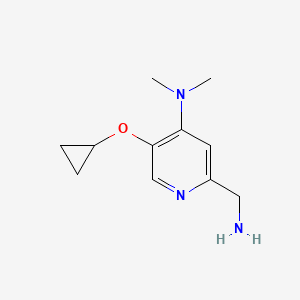

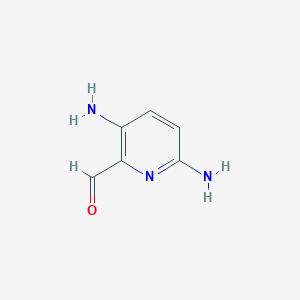
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)

